molecular formula C9H15NO B1394580 N-prop-2-ynylhexanamide CAS No. 62899-12-1

N-prop-2-ynylhexanamide

Cat. No.: B1394580
CAS No.: 62899-12-1
M. Wt: 153.22 g/mol
InChI Key: OYZCVVFKDQWYFQ-UHFFFAOYSA-N
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Description

N-prop-2-ynylhexanamide is an organic compound that belongs to the class of amides It features a hexanamide backbone with a prop-2-yn-1-yl substituent attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with prop-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as enzymatic catalysis using Candida antarctica lipase B, have been explored to produce amides in an environmentally friendly manner .

Mechanism of Action

The mechanism of action of N-prop-2-ynylhexanamide involves its ability to act as a photosensitizer in oxidative reactions. Upon exposure to visible light, the compound generates reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s chemical transformations and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-ynylhexanamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .

Properties

IUPAC Name

N-prop-2-ynylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-6-7-9(11)10-8-4-2/h2H,3,5-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCVVFKDQWYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693644
Record name N-(Prop-2-yn-1-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62899-12-1
Record name N-(Prop-2-yn-1-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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